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molecular formula C13H3ClN4O B8647747 9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo-

9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 6-chloro-9-oxo-

Cat. No. B8647747
M. Wt: 266.64 g/mol
InChI Key: IBSONLFSAQBRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648076B2

Procedure details

A mixture of 5-chloro-1-indanone (1.05 g, 6.28 mmol) and N-bromosuccinimide (2.23 g, 12.56 mmol) in DMSO (25 ml) was stirred overnight at 40° C. and 5 h at 80° C. under vacuum. Water (125 ml) was added and the mixture was extracted with CH2Cl2 (25 ml). The aqueous phase was saturated with brine and solid NaCl and extracted with CH2Cl2 (4×80 ml). The collected organic phases were dried over Na2SO4 and the solvent evaporated. The crude was dissolved in EtOH (63 ml), diaminomaleonitrile (678 mg, 6.28 mmol) and a catalytic amount of AcOH were added and the mixture stirred at 80° C. for 45 min. The precipitate was collected by filtration and washed with EtOH (464 mg). The filtered solution was evaporated and the crude purified by flash.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
678 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.BrN1C(=O)CCC1=O.O.[NH2:21]/[C:22](/[C:27]#[N:28])=[C:23](\[NH2:26])/[C:24]#[N:25]>CS(C)=O.CC(O)=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]2[C:7](=[O:11])[C:6]3[C:5]([C:4]=2[CH:3]=1)=[N:21][C:22]([C:27]#[N:28])=[C:23]([C:24]#[N:25])[N:26]=3

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
ClC=1C=C2CCC(C2=CC1)=O
Name
Quantity
2.23 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
678 mg
Type
reactant
Smiles
N/C(=C(/C#N)\N)/C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred overnight at 40° C. and 5 h at 80° C. under vacuum
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (25 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (4×80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude was dissolved in EtOH (63 ml)
STIRRING
Type
STIRRING
Details
the mixture stirred at 80° C. for 45 min
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with EtOH (464 mg)
CUSTOM
Type
CUSTOM
Details
The filtered solution was evaporated
CUSTOM
Type
CUSTOM
Details
the crude purified by flash

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
ClC=1C=CC=2C(C=3C(=NC(=C(N3)C#N)C#N)C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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